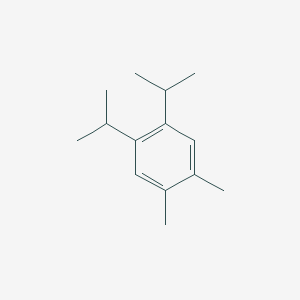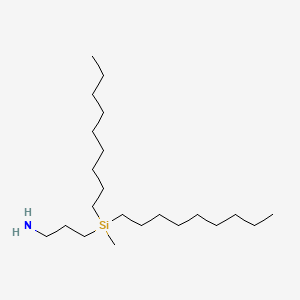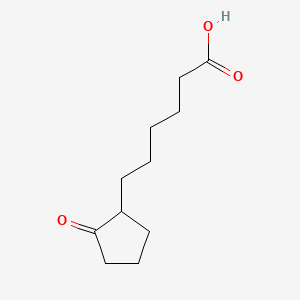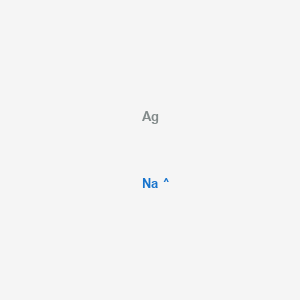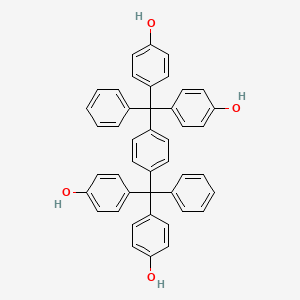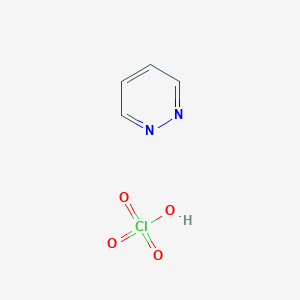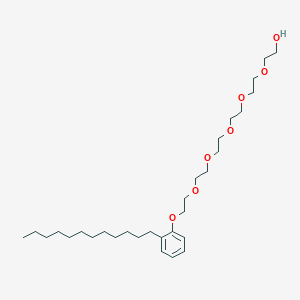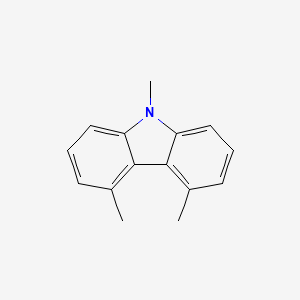
Silver;sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver sodium, also known as sodium silver alloy, is a compound formed by the combination of silver and sodium. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Silver sodium alloys are known for their excellent electrical conductivity, antimicrobial properties, and catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver sodium can be synthesized through various methods, including:
Direct Combination: Silver and sodium metals can be directly combined under controlled conditions. This method involves heating the metals together in an inert atmosphere to prevent oxidation.
Chemical Reduction: Silver ions can be reduced in the presence of sodium to form silver sodium alloys. This method often involves the use of reducing agents such as sodium borohydride.
Electrochemical Methods: Electrochemical deposition can be used to form silver sodium alloys by applying an electric current to a solution containing silver and sodium ions.
Industrial Production Methods
In industrial settings, silver sodium alloys are typically produced through large-scale electrochemical processes. These processes involve the use of specialized equipment to control the deposition of silver and sodium ions onto a substrate, resulting in the formation of the alloy.
Chemical Reactions Analysis
Types of Reactions
Silver sodium undergoes various chemical reactions, including:
Oxidation: Silver sodium can be oxidized to form silver oxide and sodium oxide. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.
Reduction: Silver sodium can be reduced back to its metallic form using reducing agents such as hydrogen gas.
Substitution: Silver sodium can undergo substitution reactions where sodium atoms are replaced by other metal atoms.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Reaction Conditions: Controlled temperature and pressure, inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O) and sodium oxide (Na2O).
Reduction: Metallic silver (Ag) and sodium (Na).
Substitution: Alloys with other metals.
Scientific Research Applications
Silver sodium alloys have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their high reactivity and stability.
Biology: Employed in antimicrobial coatings and treatments due to their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: Utilized in medical devices and implants for their antimicrobial properties and biocompatibility.
Industry: Applied in the production of electronic components, sensors, and other high-tech devices due to their excellent electrical conductivity.
Mechanism of Action
The mechanism by which silver sodium exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Silver ions disrupt the cell membranes of bacteria, leading to cell lysis and death. Sodium ions enhance the solubility and dispersion of silver ions, increasing their antimicrobial efficacy.
Catalytic Activity: Silver sodium alloys act as catalysts by providing active sites for chemical reactions. The presence of sodium enhances the catalytic properties of silver by modifying its electronic structure.
Comparison with Similar Compounds
Similar Compounds
Silver Copper Alloy: Similar in terms of electrical conductivity but lacks the antimicrobial properties of silver sodium.
Silver Gold Alloy: Known for its excellent conductivity and resistance to oxidation but is more expensive and less reactive than silver sodium.
Sodium Potassium Alloy: Highly reactive and used in specialized applications but lacks the antimicrobial properties of silver sodium.
Uniqueness
Silver sodium stands out due to its unique combination of antimicrobial properties, high electrical conductivity, and catalytic activity. This makes it a versatile compound with applications across multiple fields, from medicine to industry.
Properties
CAS No. |
38782-42-2 |
|---|---|
Molecular Formula |
AgNa |
Molecular Weight |
130.858 g/mol |
IUPAC Name |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChI Key |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)

